molecular formula C15H13BrN4O B564744 7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione CAS No. 676596-64-8

7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione

Cat. No.: B564744
CAS No.: 676596-64-8
M. Wt: 345.19 g/mol
InChI Key: AEELCBKXLYOXEY-UHFFFAOYSA-N
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Description

7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione is a complex organic compound with the molecular formula C15H13BrN4O and a molecular weight of 345.19 g/mol . This compound is known for its unique structure, which includes a pyridoazepine core and a bromophenyl hydrazone moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione typically involves the reaction of a pyridoazepine derivative with a bromophenyl hydrazone. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction . The specific steps and conditions can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Quality control measures are essential to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of functionalized compounds .

Scientific Research Applications

7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridoazepine derivatives and hydrazone-containing molecules. Examples include:

  • 7,8-Dihydro-5H-pyrido[3,2-b]azepine-6,9-dione
  • 9-[2-(4-chlorophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione

Uniqueness

What sets 7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione apart is its unique combination of a bromophenyl hydrazone moiety with a pyridoazepine core.

Properties

CAS No.

676596-64-8

Molecular Formula

C15H13BrN4O

Molecular Weight

345.19 g/mol

IUPAC Name

9-[(4-bromophenyl)hydrazinylidene]-7,8-dihydro-5H-pyrido[3,2-b]azepin-6-one

InChI

InChI=1S/C15H13BrN4O/c16-10-3-5-11(6-4-10)19-20-13-7-8-14(21)18-12-2-1-9-17-15(12)13/h1-6,9,19H,7-8H2,(H,18,21)

InChI Key

AEELCBKXLYOXEY-UHFFFAOYSA-N

SMILES

C1CC(=O)NC2=C(C1=NNC3=CC=C(C=C3)Br)N=CC=C2

Canonical SMILES

C1CC(=O)NC2=C(C1=NNC3=CC=C(C=C3)Br)N=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione

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